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2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is a compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential therapeutic applications, particularly in the modulation of protein degradation pathways. It is structurally related to thalidomide and its analogs, which are known for their immunomodulatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione typically involves several steps, including the formation of the piperidinyl and isoindoline rings. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and optional transformation of benzo substituents . Another method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, which undergoes substitution, click reaction, and addition reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be scalable and cost-effective, making use of readily available reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of derivatives.
Click Reactions: Utilized for the rapid assembly of complex molecules.
Addition Reactions: Important for modifying the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated benzoates, glutamine esters, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of the parent compound, which can have enhanced biological activity or improved pharmacokinetic properties .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in protein degradation pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione involves the modulation of protein degradation pathways. It acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins . This mechanism is similar to that of thalidomide and its analogs, which are known for their immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory properties but has significant side effects.
Lenalidomide: A more potent and safer analog of thalidomide with fewer adverse effects.
Pomalidomide: Another analog with enhanced efficacy and reduced toxicity.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is unique due to its specific structural modifications, which confer distinct biological activities and improved pharmacokinetic properties compared to its analogs .
This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full therapeutic potential and optimizing its use in various applications.
Properties
Molecular Formula |
C19H14N2O4 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-16-9-8-15(17(23)20-16)21-18(24)13-7-6-12(10-14(13)19(21)25)11-4-2-1-3-5-11/h1-7,10,15H,8-9H2,(H,20,22,23) |
InChI Key |
YKPRLSWMWNNOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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